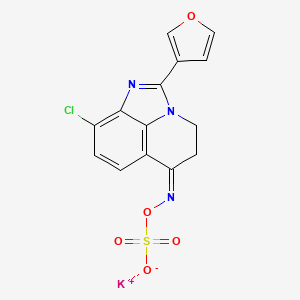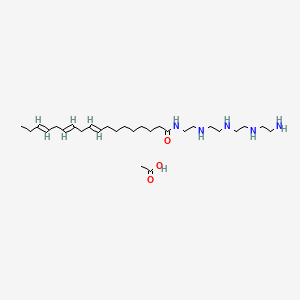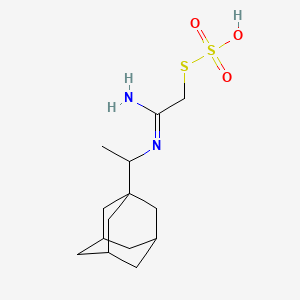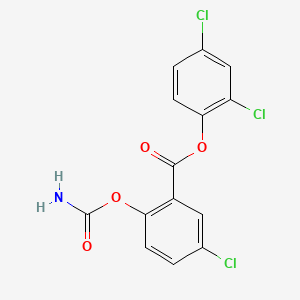
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex chemical compound with a unique structure. It is characterized by the presence of a hydroxylamine-O-sulfonic acid group and a quinoline derivative, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the hydroxylamine-O-sulfonic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has been studied for its potential use in drug development due to its unique structure and reactivity. In medicine, it may be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt stands out due to its unique combination of functional groups. Similar compounds include other quinoline derivatives and hydroxylamine-O-sulfonic acid derivatives. the presence of the furanyl group and the specific substitution pattern in this compound confer distinct properties and reactivity .
Properties
CAS No. |
134601-11-9 |
|---|---|
Molecular Formula |
C14H9ClKN3O5S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
potassium;[(Z)-[5-chloro-2-(furan-3-yl)-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-; |
InChI Key |
YDDZYFMDGMIMAO-CULRIWENSA-M |
Isomeric SMILES |
C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |
Canonical SMILES |
C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)


![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)






![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)


